1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-5-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIFLUOROMETHYL)-N~4~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(DIFLUOROMETHYL)-N~4~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Coupling Reactions: The pyrazole ring can participate in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Ethoxy Group: Formation of various substituted pyrazoles.
Coupling Products: Formation of biaryl compounds.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Agrochemicals: The difluoromethyl group is important in the agrochemical industry for the development of pesticides.
Biological Research: The compound can be used to study the effects of difluoromethylation on biological systems.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, influencing the compound’s binding affinity to its targets . The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one: This compound also features a pyrazole ring and is used in difluoromethylation studies.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: An important motif in the agrochemical industry.
Uniqueness: 1-(DIFLUOROMETHYL)-N~4~-[3-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a difluoromethyl group, a nitro-substituted pyrazole ring, and a sulfonamide group
Properties
Molecular Formula |
C13H18F2N6O5S |
---|---|
Molecular Weight |
408.38 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitropyrazol-1-yl)propyl]-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H18F2N6O5S/c1-3-26-12-10(21(22)23)8-19(18-12)6-4-5-17-27(24,25)11-7-16-20(9(11)2)13(14)15/h7-8,13,17H,3-6H2,1-2H3 |
InChI Key |
GFXHMIVWFGGSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCCNS(=O)(=O)C2=C(N(N=C2)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.